molecular formula C10H19BO4 B1420424 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate CAS No. 1150561-77-5

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

Cat. No. B1420424
M. Wt: 214.07 g/mol
InChI Key: SWDXLJYTYJQFJI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate” are not detailed in the search results .

Scientific Research Applications

  • Application in Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis

    • Field : Chemistry
    • Summary : Two phenylboronic ester derivatives, similar to the compound you mentioned, have been synthesized and their single crystals grown from hexane and petroleum ether . These compounds are used in quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis .
    • Methods : The compounds were synthesized and their single crystals were grown from hexane and petroleum ether . The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
    • Results : The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
  • Application in Synthesis of Boric Acid Ester Intermediates

    • Field : Organic Chemistry
    • Summary : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a similar compound are boric acid ester intermediates with benzene rings . These compounds are obtained by a three-step substitution reaction .
    • Methods : The title compounds are obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
    • Results : The molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .
  • Application in Organic Synthesis

    • Field : Organic Synthesis
    • Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound to the one you mentioned, is used in organic synthesis .
    • Methods : This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Results : The result of these reactions is the formation of pinacol benzyl boronate and the hydroboration of alkyl or aryl alkynes and alkenes .
  • Application in Borylation and Hydroboration Reactions

    • Field : Organic Chemistry
    • Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Methods : The compound is used in the presence of a palladium catalyst for borylation and in the presence of transition metal catalysts for hydroboration .
    • Results : The result of these reactions is the formation of pinacol benzyl boronate and the hydroboration of alkyl or aryl alkynes and alkenes .
  • Application in Synthesis of Cholinergic Drugs

    • Field : Medicinal Chemistry
    • Summary : The compound 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which shows some similarities with the title compound, has applications in the field of medicine, organic synthesis, and fine chemicals . It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
    • Methods : The compound is used as an intermediate in the synthesis of cholinergic drugs .
    • Results : The result of this synthesis is the production of cholinergic drugs which can treat gastrointestinal diseases .
  • Application in Borylation Reactions

    • Field : Organic Chemistry
    • Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Methods : The compound is used in the presence of a palladium catalyst for borylation .
    • Results : The result of this reaction is the formation of pinacol benzyl boronate .
  • Application in Hydroboration Reactions

    • Field : Organic Chemistry
    • Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, is used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Methods : The compound is used in the presence of transition metal catalysts for hydroboration .
    • Results : The result of this reaction is the hydroboration of alkyl or aryl alkynes and alkenes .
  • Application in Synthesis of Cholinergic Drugs

    • Field : Medicinal Chemistry
    • Summary : The compound 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which shows some similarities with the title compound, has applications in the field of medicine, organic synthesis, and fine chemicals . It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
    • Methods : The compound is used as an intermediate in the synthesis of cholinergic drugs .
    • Results : The result of this synthesis is the production of cholinergic drugs which can treat gastrointestinal diseases .

Safety And Hazards

The safety and hazards associated with “Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate” are not detailed in the search results .

Future Directions

The future directions for the research and application of “Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate” are not detailed in the search results .

properties

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO4/c1-9(2)10(3,4)15-11(14-9)7-6-8(12)13-5/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDXLJYTYJQFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674907
Record name Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

CAS RN

1150561-77-5
Record name Methyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150561-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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